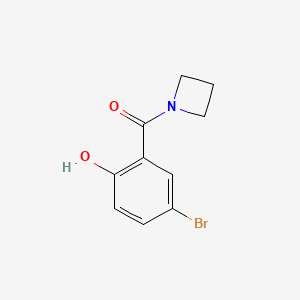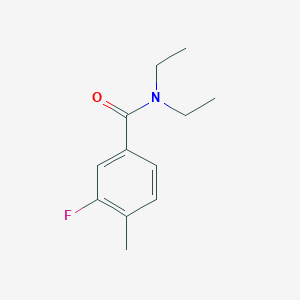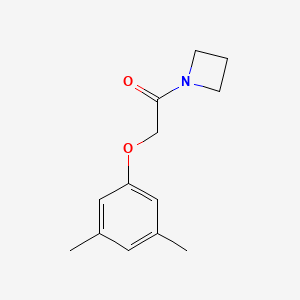![molecular formula C13H13FN2O3 B7474747 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMPD, is a pyrimidine derivative that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in cancer cell growth and inflammation, leading to its potential therapeutic applications.
Biochemical and physiological effects:
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to design experiments to fully explore its potential.
Future Directions
There are several future directions for research on 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. One area of research could focus on further exploring its potential as an anti-cancer agent, particularly in combination with other therapies. Another area of research could focus on its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research could be done to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that begins with the reaction of 3-fluorobenzyl alcohol with 2,4-dioxo-1,3-dimethylpyrimidine to form the intermediate 6-[(3-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. This intermediate is then further reacted with various reagents to yield the final product.
Scientific Research Applications
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Another area of research has focused on 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione's potential as an anti-inflammatory agent. Studies have shown that 6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
6-[(3-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-4-9(14)6-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKNHNFDJWUQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)




![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)